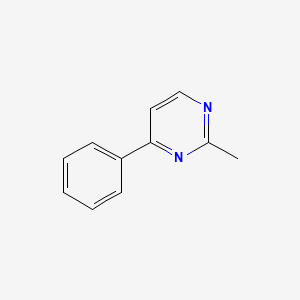

2-Methyl-4-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-4-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHGGGLGZKHIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344618 |

Source

|

| Record name | 2-Methyl-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-79-2 |

Source

|

| Record name | 2-Methyl-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Methyl-4-phenylpyrimidine and its derivatives

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylpyrimidine and Its Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Among its myriad derivatives, the this compound moiety stands out as a privileged structure, featuring in compounds targeting a range of diseases from cancer to fungal infections.[3][4][5] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the this compound core and its analogues. We will delve into the mechanistic underpinnings of classical condensation reactions, explore the versatility of chalcone-based methodologies, and touch upon modern synthetic approaches. Each section is designed to offer not just a protocol, but a field-proven perspective on why certain choices are made, ensuring that researchers, scientists, and drug development professionals can apply these insights to their own work.

Introduction: The Significance of the this compound Scaffold

The fusion of a phenyl ring at the C4 position and a methyl group at the C2 position of the pyrimidine core creates a molecule with a unique combination of steric and electronic properties. This specific arrangement is frequently associated with potent biological activity. The pyrimidine ring itself, an electron-rich aromatic heterocycle, is a fundamental building block of DNA and RNA, making it readily accepted by biological systems.[2] The strategic placement of substituents allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this scaffold have been investigated as Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies and as CYP51 inhibitors for antifungal applications.[3][4] The synthetic accessibility and versatility of this core make it an attractive starting point for the development of novel chemical entities in drug discovery.

Foundational Synthesis: The [3+3] Cyclocondensation Approach

The most direct and widely employed method for constructing the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) fragment.[6] For the synthesis of this compound, this translates to the reaction between a phenyl-substituted 1,3-dicarbonyl compound and acetamidine.

Mechanism and Rationale

This reaction proceeds via a cyclocondensation pathway. Acetamidine hydrochloride is typically used as the N-C-N source, providing the 2-methyl group. The C-C-C fragment is a β-dicarbonyl compound where one of the carbonyls is adjacent to a phenyl group, such as benzoylacetone or a derivative.

The choice of base is critical. A base like sodium ethoxide or sodium hydroxide is used to deprotonate the acetamidine hydrochloride, generating the free amidine nucleophile. The reaction then proceeds through a series of nucleophilic additions and condensation-elimination (dehydration) steps to form the stable aromatic pyrimidine ring. The driving force for the reaction is the formation of this highly conjugated, aromatic system.

Below is a diagram illustrating the generalized mechanism.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bu.edu.eg [bu.edu.eg]

spectroscopic characterization of 2-Methyl-4-phenylpyrimidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-phenylpyrimidine

Abstract

This compound is a heterocyclic aromatic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules.[1][2] Accurate and comprehensive structural elucidation is paramount for its application in medicinal chemistry and materials science. This guide provides a detailed framework for the using a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating predicted data, established methodologies, and field-proven insights, this document serves as a practical reference for researchers engaged in the synthesis and analysis of pyrimidine derivatives.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₁₁H₁₀N₂) consists of a pyrimidine ring substituted with a methyl group at the C2 position and a phenyl group at the C4 position.[3] Each component of this molecule—the pyrimidine ring, the phenyl ring, and the methyl group—exhibits unique spectroscopic signatures that, when analyzed collectively, provide an unambiguous confirmation of its identity and purity.

-

Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The nitrogen atoms significantly influence the electronic environment, deshielding adjacent protons and carbons.

-

Phenyl Group: An aromatic substituent whose protons and carbons will appear in the characteristic aromatic regions of NMR spectra. Its attachment to the pyrimidine ring creates a conjugated π-system.

-

Methyl Group: A simple alkyl substituent that will provide a distinct, upfield signal in the ¹H NMR spectrum, serving as a key identifier.

References

An In-depth Technical Guide on the Biological Activity of Novel Pyrimidine Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered heterocyclic compound with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] It is a fundamental component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, making it a promising lead structure for the synthesis of novel therapeutic agents.[1][2] The inherent biological significance and versatile chemical reactivity of the pyrimidine ring have driven extensive research into its derivatives, revealing a broad spectrum of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[1][3][4] This guide delves into the core aspects of developing and evaluating novel pyrimidine derivatives, offering both theoretical insights and practical, field-proven protocols.

Synthesis of Novel Pyrimidine Derivatives: A Generalized Approach

The construction of the pyrimidine ring is a well-established area of organic synthesis, with numerous methods available to create diverse derivatives.[5] A common and versatile strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative.[5] This approach allows for the introduction of a wide variety of substituents onto the pyrimidine core, enabling the exploration of structure-activity relationships (SAR).

One of the most widely used methods is the condensation of an amidine, urea, thiourea, or guanidine with a three-carbon fragment that is bifunctional.[5] For instance, the reaction of benzaldehyde, cyclopentanone, and urea in the presence of a Lewis acid like YbCl3 can yield a pyrimidine derivative.[5]

Generalized Synthetic Workflow

Below is a generalized workflow for the synthesis of pyrimidine derivatives, illustrating the key steps from starting materials to the final, purified compound.

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Biological Activities and In Vitro Evaluation Protocols

The diverse biological activities of pyrimidine derivatives are a direct result of the wide range of possible substitutions on the pyrimidine ring, which in turn influences their interaction with various biological targets.[1][3]

Anticancer Activity

Pyrimidine derivatives have shown significant potential as anticancer agents.[6][7][8] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival, such as thymidylate synthase and various kinases.[9] The anticancer potential is highly dependent on the nature and position of substituents on the pyrimidine ring.[9]

Quantitative Data: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [9]

| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |

| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.12 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10]

-

Cell Seeding: Seed cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciensage.info [sciensage.info]

- 8. ijcrt.org [ijcrt.org]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to 2-Methyl-4-phenylpyrimidine: Molecular Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its molecular structure, physicochemical properties, and established synthesis methodologies. While specific experimental data for this compound is limited, we present predicted spectroscopic characteristics based on analogous structures and fundamental principles. A significant focus is placed on the well-documented biological activities of the broader phenylpyrimidine class of molecules, which have shown considerable promise as potent inhibitors of various kinases and fungal enzymes. This guide aims to serve as a foundational resource for researchers exploring the therapeutic potential of this compound and its derivatives in drug discovery and development.

Introduction: The Phenylpyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine.[1] The synthetic versatility of the pyrimidine scaffold has made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[2] When substituted with a phenyl group, the resulting phenylpyrimidine core gives rise to a class of compounds with a diverse and potent range of biological activities. These derivatives have been extensively investigated and have shown significant promise in various therapeutic areas, including oncology and infectious diseases.[3][4][5]

This compound, the subject of this guide, represents a fundamental structure within this important class of compounds. Understanding its molecular characteristics and potential biological activities is crucial for leveraging its therapeutic potential and for the rational design of novel drug candidates.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [6] |

| Molar Mass | 170.21 g/mol | [6] |

| Melting Point | 54-55 °C | [6] |

| Boiling Point (Predicted) | 291.8 ± 9.0 °C | [6] |

| Density (Predicted) | 1.081 ± 0.06 g/cm³ | [6] |

Synthesis of this compound

A common and effective method for the synthesis of pyrimidine derivatives is the condensation of a β-dicarbonyl compound with an amidine. For this compound, a plausible and established synthetic route involves the reaction of benzamidine with acetylacetone.[7]

Synthetic Workflow Diagram:

References

- 1. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Methyl-5-phenylpyrimidine | C11H10N2 | CID 180586 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architectural Versatility of the Pyrimidine Scaffold: A Deep Dive into Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, its role in biological systems is profound and ubiquitous.[1][2][3][4] This inherent biocompatibility and versatile chemical nature have made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry. By strategically modifying this core with various substituents, chemists can craft molecules with high affinity and selectivity for a wide array of biological targets, leading to potent therapeutic agents.[1][2][3] This guide explores the core mechanisms through which these substituted pyrimidine compounds exert their pharmacological effects, focusing on their roles as kinase inhibitors in oncology, and as targeted agents against viral and bacterial pathogens.

Pillar 1: Kinase Inhibition - Taming Uncontrolled Cellular Signaling

A significant number of pyrimidine derivatives function as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5][6] Kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, a process called phosphorylation. This event acts as a molecular switch, activating or deactivating signaling pathways that control cell growth, proliferation, and survival. In many cancers, kinases become constitutively active, leading to uncontrolled cell division.[7][8] Substituted pyrimidines are adept at targeting the ATP-binding pocket of these enzymes.

Mechanism: Competitive ATP Inhibition

The pyrimidine scaffold, particularly fused systems like pyrazolo[3,4-d]pyrimidines, can act as an isostere of the adenine ring of ATP.[9][10] This structural mimicry allows them to fit into the ATP-binding site of a target kinase, preventing the natural substrate, ATP, from binding. This competitive inhibition blocks the phosphorylation cascade, effectively shutting down the aberrant signaling pathway and inducing apoptosis (programmed cell death) in cancer cells.[7][8][11]

Case Study 1: Imatinib and the BCR-ABL Fusion Protein

Imatinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML).[7][8] CML is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[8] This gene produces a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled proliferation of white blood cells.[7][8][12][13]

Imatinib, a phenyl-amino-pyrimidine derivative, specifically binds to the ATP-binding pocket of the BCR-ABL kinase domain.[7][8] This action blocks substrate phosphorylation, inhibiting downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for cell proliferation and survival.[12][13][14][15][16] The result is the induction of apoptosis in the BCR-ABL-positive cancer cells.[7][8] Imatinib is highly selective for BCR-ABL, c-Kit, and PDGF-R kinases, which minimizes off-target effects.

Signaling Pathway: BCR-ABL

The diagram below illustrates the central role of BCR-ABL in driving CML and how Imatinib intervenes.

Caption: Imatinib competitively inhibits the ATP-binding site of BCR-ABL.

Case Study 2: Ruxolitinib and the JAK/STAT Pathway

Ruxolitinib is a pyrimidine-based inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[17][18] These kinases are central to the JAK/STAT signaling pathway, which is crucial for immune function and hematopoiesis.[19][20][21][22][23] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms like myelofibrosis.[17][18]

Ruxolitinib works by competitively inhibiting the ATP-binding site on JAK1 and JAK2.[18][24] This blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[17] Activated STATs normally dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation and inflammation.[19][20][21] By inhibiting this cascade, Ruxolitinib reduces pro-inflammatory cytokine levels and suppresses the proliferation of malignant cells.[18][25]

Signaling Pathway: JAK/STAT

The following diagram shows how extracellular cytokines activate the JAK/STAT pathway and the point of inhibition by Ruxolitinib.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. droracle.ai [droracle.ai]

- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 18. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 20. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sinobiological.com [sinobiological.com]

- 22. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 25. hcp.jakafi.com [hcp.jakafi.com]

discovery and synthesis of new 2-phenylpyrimidine analogues

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 2-Phenylpyrimidine Analogues

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a vast array of therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a "privileged scaffold" for designing molecules that interact with biological targets.[2][3][4] This guide focuses on the 2-phenylpyrimidine subclass, a motif present in numerous potent and selective inhibitors of key enzymes implicated in human diseases. We will explore the strategic considerations for designing these analogues, delve into both classical and modern synthetic methodologies with field-proven insights, and examine the crucial role of structure-activity relationship (SAR) studies in optimizing lead compounds. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the discovery and synthesis of next-generation 2-phenylpyrimidine-based therapeutics.

The Strategic Imperative: Why the 2-Phenylpyrimidine Scaffold?

The 2-phenylpyrimidine core is more than just a synthetic building block; it is a versatile and highly adaptable framework for drug design. Its prevalence in clinically relevant molecules stems from several key features:

-

Bioisosteric Replacement: The pyrimidine ring serves as an effective bioisostere for phenyl and other aromatic systems, often improving physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[5]

-

Defined Substitution Vectors: The scaffold presents multiple, distinct vectors for chemical modification (typically at the 4, 5, and 6 positions of the pyrimidine ring and various positions on the phenyl ring). This allows for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

-

Proven Therapeutic Relevance: Analogues based on this scaffold have demonstrated efficacy across a wide range of biological targets, including protein kinases (e.g., Bruton's tyrosine kinase), and enzymes crucial for pathogen survival (e.g., fungal CYP51).[6][7] This established track record provides a strong foundation for new discovery programs.

Case Study: Targeting Key Kinases in Oncology

A prominent application of the 2-phenylpyrimidine scaffold is in the development of kinase inhibitors. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, is a critical target in B-cell malignancies.[7] Overexpression of BTK is linked to the progression of various leukemias and lymphomas.[7] The 2-phenylpyrimidine core has been successfully employed to generate potent BTK inhibitors, demonstrating its utility in oncology drug discovery.[7]

Caption: Simplified BCR signaling pathway highlighting the critical role of BTK.

Synthetic Blueprint: Constructing the 2-Phenylpyrimidine Core

The synthesis of 2-phenylpyrimidine analogues can be broadly categorized into two strategic approaches: classical condensation reactions and modern catalytic cross-coupling methods. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Classical Approach: Condensation Strategies

The most fundamental route to the pyrimidine ring involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[1] To synthesize a 2-phenylpyrimidine, a benzamidine derivative is the required building block.

-

Causality Behind the Choice: This method is robust, often high-yielding, and utilizes readily available starting materials. It is particularly effective for creating symmetrically substituted pyrimidines or when the desired phenyl group is incorporated from the start via the benzamidine. The reaction proceeds via nucleophilic attack and subsequent dehydration to form the aromatic pyrimidine ring.

A typical reaction involves condensing a substituted benzamidine hydrochloride with a 1,3-dicarbonyl compound like diethyl malonate.[7] This forms a 4,6-dihydroxypyrimidine intermediate, which can then be further functionalized.

Modern Approach: Catalytic Cross-Coupling

For greater flexibility and the ability to perform late-stage diversification, transition metal-catalyzed cross-coupling reactions are indispensable.[8] These methods allow for the direct formation of the C-C bond between a pre-formed pyrimidine ring and a phenyl group.

-

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods.[9] It typically involves the reaction of a halogenated pyrimidine (e.g., 2-chloropyrimidine) with a phenylboronic acid in the presence of a palladium catalyst and a base.

-

Expertise & Rationale: The key advantage of this approach is modularity. A common pyrimidine intermediate can be coupled with a vast library of commercially available or custom-synthesized phenylboronic acids, enabling rapid generation of analogues for SAR studies.[6] The choice of catalyst (e.g., Pd(PPh₃)₄), ligands, and base is critical and must be optimized to ensure high coupling efficiency and prevent side reactions.[6]

Sustainable Innovations: Multicomponent Reactions

Recent advances have focused on more sustainable and atom-economical methods. A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[10] This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.[10] While requiring specialized catalysts, such methods represent the future of efficient and environmentally conscious heterocyclic synthesis.[11]

Caption: High-level overview of primary synthetic strategies for 2-phenylpyrimidines.

From Synthesis to Insight: Structure-Activity Relationship (SAR) Studies

Synthesizing a library of compounds is only the first step. The critical phase of drug discovery involves systematically evaluating these compounds to understand how structural changes affect biological activity—the essence of SAR.[12][13]

A Self-Validating System: The Discovery Workflow

A robust discovery program follows a cyclical, self-validating workflow. Each synthesized compound must be rigorously purified and its structure confirmed before biological testing. The resulting activity data then informs the design of the next generation of analogues.

Caption: A typical iterative workflow for the discovery of novel therapeutic agents.

Case Study Data: SAR of 2-Phenylpyrimidine BTK Inhibitors

Based on the work of researchers developing BTK inhibitors, a series of 2-phenylpyrimidine derivatives were synthesized to explore the impact of substituents at the C-4 aniline moiety.[7] The data clearly demonstrates that modifying this position significantly impacts inhibitory activity.

| Compound ID | R Group (Substituent on C-4 Aniline) | BTK Inhibition (%) @ 100 nM | Anti-proliferative IC₅₀ (μM) vs. Raji cells |

| 11a | Phenylcarbamoyl | 61.35 | 10.4 |

| 11d | 3-Chlorophenylcarbamoyl | 75.83 | 10.1 |

| 11g | 3-Methylphenylcarbamoyl | 82.76 | 6.98 |

| 11h | 4-Fluorophenylcarbamoyl | 83.90 | 12.1 |

| Ibrutinib | Positive Control | 99.40 | 14.5 |

| Data synthesized from Reference[7]. |

SAR Insights:

-

Size and Electronics: The results confirm that larger substituent groups at this position are more favorable for activity than smaller ones.[7]

-

Potency: Compound 11g , with a 3-methylphenylcarbamoyl group, displayed the most promising anti-proliferative activity against the three tested leukemia cell lines and potent BTK enzyme inhibition.[7] Notably, its activity against Raji cells was superior to that of the positive control, ibrutinib.[7]

-

Disubstitution: Disubstituted arylamine groups were found to be detrimental to inhibitory activity.[7]

These insights are crucial, guiding medicinal chemists to focus their efforts on analogues with specific substitution patterns to maximize potency.

Experimental Protocols: A Practical Guide

Trustworthiness in research is built on reproducible, well-described protocols. Below is a representative, step-by-step methodology for the synthesis of a key 2-phenylpyrimidine intermediate, adapted from published literature.[7]

Synthesis of 2-(4-Aminophenyl)-4,6-dichloropyrimidine

This protocol details the synthesis of a versatile intermediate that can be further functionalized, for example, through nucleophilic substitution at the chloro positions or modification of the amino group.

Step 1: Synthesis of 2-(4-Nitrophenyl)-pyrimidine-4,6-diol

-

Reagents & Setup: To a solution of sodium ethoxide (prepared from 4.6 g sodium in 100 mL absolute ethanol), add 4-nitrobenzamidine hydrochloride (18.7 g) and diethyl malonate (16.0 g).

-

Reaction: Reflux the mixture for 8 hours with stirring.

-

Workup: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-water and acidify with concentrated HCl to pH 3-4.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the title compound as a solid.

-

Causality: The basic conditions generated by sodium ethoxide deprotonate the diethyl malonate, initiating the condensation with the amidine. Acidification is required to precipitate the diol product from its salt form.

-

Step 2: Synthesis of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

-

Reagents & Setup: In a round-bottom flask, combine 2-(4-nitrophenyl)-pyrimidine-4,6-diol (2.3 g) and phosphorus oxychloride (POCl₃, 20 mL).

-

Reaction: Add two drops of N,N-dimethylformamide (DMF) as a catalyst. Reflux the mixture for 4 hours.

-

Workup: After cooling, pour the reaction mixture cautiously onto crushed ice.

-

Isolation: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry. Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the dichlorinated product.

-

Expertise: POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides via a Vilsmeier-Haack type mechanism, which is catalyzed by DMF. This conversion is critical as it activates the 4 and 6 positions for subsequent nucleophilic substitution reactions.

-

Step 3: Synthesis of 2-(4-Aminophenyl)-4,6-dichloropyrimidine

-

Reagents & Setup: To a solution of 4,6-dichloro-2-(4-nitrophenyl)pyrimidine (2.7 g) in ethanol (50 mL), add iron powder (Fe, 2.8 g) and a catalytic amount of ammonium chloride (NH₄Cl) in water (5 mL).

-

Reaction: Reflux the mixture for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the hot solution through a pad of Celite to remove the iron salts.

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final amino-intermediate.

-

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. The Fe/NH₄Cl system in a protic solvent is a classic, inexpensive, and effective method for this purpose (Béchamp reduction). The amine product is a key building block for introducing further diversity.

-

Conclusion and Future Directions

The 2-phenylpyrimidine scaffold remains a highly productive platform for the discovery of novel therapeutics. This guide has outlined the strategic rationale for its use, detailed robust and flexible synthetic methodologies, and demonstrated the process of translating synthetic output into actionable SAR insights. Future efforts in this field will likely focus on leveraging computational chemistry for more predictive analogue design, exploring novel biological targets, and developing even more efficient and sustainable synthetic routes. The continued application of the principles of expertise, trustworthiness, and authoritative grounding will be paramount in unlocking the full therapeutic potential of this privileged chemical scaffold.

References

- 1. ijsat.org [ijsat.org]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 5. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-C Bond Formation: Synthesis of C5 Substituted Pyrimidine and C8 Substituted Purine Nucleosides Using Water Soluble Pd-imidate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. doc.ic.ac.uk [doc.ic.ac.uk]

- 13. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

preliminary cytotoxicity screening of pyrimidine derivatives

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Pyrimidine Derivatives

Authored by a Senior Application Scientist

Preamble: The Strategic Imperative of Cytotoxicity Screening in Pyrimidine-Based Drug Discovery

Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This is largely due to their role as essential building blocks of nucleic acids, DNA and RNA.[2] Consequently, pyrimidine analogues often act as antimetabolites, interfering with DNA or RNA synthesis, a mechanism particularly effective in targeting rapidly proliferating cancer cells.[3][4][5] The literature is replete with examples of pyrimidine derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[2][6][7][8][9]

However, the journey from a novel synthesized pyrimidine derivative to a viable drug candidate is rigorous. The initial and most critical gatekeeping step is the preliminary cytotoxicity screen. This process is not merely about identifying what kills cancer cells; it's about quantifying how effectively it does so and establishing a preliminary therapeutic window. Early in vitro cytotoxicity assessment allows researchers to triage candidates, prioritizing potent compounds for further investigation while shelving those with insufficient activity or excessive toxicity.[10][11][12] This guide provides a comprehensive framework for conducting this essential screening, grounded in robust scientific principles and field-proven methodologies.

Foundational Strategy: Selecting the Appropriate Cytotoxicity Assay

The choice of assay is a critical decision that influences the quality and interpretation of screening data. Cytotoxicity assays can be broadly categorized by their underlying biological principle. For a preliminary screen of novel pyrimidine derivatives, the ideal assay is robust, reproducible, cost-effective, and amenable to a high-throughput format.

-

Assays of Metabolic Activity (Viability): These are the workhorses of preliminary screening. They measure a proxy for cell health, such as mitochondrial function. A reduction in metabolic activity is correlated with a loss of cell viability.

-

MTT Assay: This is a classic colorimetric assay where the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[13][14] The amount of formazan is directly proportional to the number of metabolically active cells.[14]

-

-

Assays of Cell Mass (Biomass): These methods quantify a stable cellular component, like total protein, to estimate the number of cells remaining after treatment.

-

Sulforhodamine B (SRB) Assay: This colorimetric assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][16] The amount of bound dye provides a stoichiometric measure of total cellular protein, which is directly proportional to cell number.[15][17] This method is independent of metabolic activity and is less prone to interference from test compounds.[15]

-

-

Assays of Membrane Integrity (Cytotoxicity): These assays provide direct evidence of cell death by measuring the leakage of cytoplasmic components from cells with compromised membranes.

-

Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[18][19] The assay measures the enzymatic activity of LDH in the supernatant through a coupled reaction that produces a measurable colorimetric signal.[20][21] This is a true cytotoxicity assay, as it directly quantifies cell death.[22]

-

Expert Recommendation: For a robust preliminary screening campaign for pyrimidine derivatives, a dual-assay approach is recommended. Start with a metabolic assay like MTT for its widespread use and sensitivity. Complement this with a biomass assay like SRB , which is less susceptible to compound interference and provides a different biological endpoint. The LDH assay can be reserved for secondary screens to confirm that the observed effect is indeed cytotoxic (causing cell lysis) rather than cytostatic (inhibiting proliferation).

Caption: Rationale for selecting primary and secondary cytotoxicity assays.

Detailed Experimental Protocols: A Self-Validating System

The trustworthiness of screening data hinges on meticulous execution. The following protocols are designed as self-validating systems, incorporating necessary controls for robust and interpretable results.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a cornerstone for assessing cell viability. Its principle lies in the enzymatic reduction of MTT by mitochondrial dehydrogenases in living cells, which produces a quantifiable colorimetric signal.[13]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells from a healthy, sub-confluent culture.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension (yielding 5,000 cells/well) into each well of a 96-well flat-bottom plate.

-

Include wells with medium only (no cells) to serve as a background blank.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[23]

-

-

Compound Treatment:

-

Prepare a stock solution of each pyrimidine derivative in sterile DMSO (e.g., 10 mM).

-

Perform a serial dilution of the compounds in complete growth medium to create a range of desired concentrations (e.g., 0.1 to 100 µM).[24]

-

Carefully remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.

-

Include "vehicle control" wells containing cells treated with medium containing the highest concentration of DMSO used in the experiment (typically ≤0.5%).

-

Incubate for the desired exposure period (commonly 48 or 72 hours).[24]

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, filter-sterilized) to each well, including controls.

-

Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

-

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method for assessing cytotoxicity by quantifying total cellular protein.[25]

Step-by-Step Methodology:

-

Cell Seeding & Compound Treatment:

-

Follow steps 1 and 2 from the MTT Assay Protocol.

-

-

Cell Fixation:

-

After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[16]

-

-

Washing and Staining:

-

Carefully discard the supernatant. Wash each well five times with slow-running tap water or deionized water to remove TCA, serum proteins, and metabolites.

-

Allow the plates to air-dry completely at room temperature.

-

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

-

Stain at room temperature for 30 minutes.[16]

-

-

Dye Removal and Solubilization:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[15]

-

Allow the plates to air-dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]

-

Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.

-

-

Measurement:

-

Measure the absorbance (OD) at 565 nm using a microplate reader.[15]

-

Data Analysis and Interpretation: From Raw Absorbance to Potency

The goal of data analysis is to convert raw absorbance values into a meaningful measure of compound potency, the IC50 value . The IC50 is the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[23][26][27] A lower IC50 value indicates a more potent compound.[26]

Data Analysis Workflow:

-

Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.[23]

-

Calculate Percentage Viability: Normalize the data to the vehicle control. The viability of the treated cells is expressed as a percentage of the untreated (vehicle control) cells.

-

% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100 [28]

-

-

Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the log-transformed concentration of the pyrimidine derivative (X-axis).[23]

-

Determine IC50 Value: Use a non-linear regression analysis program (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve (variable slope) to the data. The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% viability mark.[23][27]

Caption: Workflow for calculating the IC50 value from raw assay data.

Data Presentation:

Summarize the results in a clear, structured table. This allows for easy comparison of the cytotoxic potency of different derivatives across multiple cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |

| Pyrimidine-01 | A549 (Lung) | 12.5 ± 1.8 |

| Pyrimidine-01 | MCF-7 (Breast) | 5.2 ± 0.7 |

| Pyrimidine-01 | HCT116 (Colon) | 8.9 ± 1.1 |

| Pyrimidine-02 | A549 (Lung) | 35.1 ± 4.2 |

| Pyrimidine-02 | MCF-7 (Breast) | 21.3 ± 2.5 |

| Pyrimidine-02 | HCT116 (Colon) | 15.8 ± 2.0 |

| Doxorubicin (Control) | A549 (Lung) | 0.8 ± 0.1 |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 ± 0.08 |

| Doxorubicin (Control) | HCT116 (Colon) | 0.6 ± 0.09 |

| Data is hypothetical for illustrative purposes. SD = Standard Deviation from three independent experiments. |

Conclusion and Forward Outlook

The preliminary cytotoxicity screen is a foundational pillar in the development of pyrimidine-based therapeutics. By employing robust, well-controlled assays like MTT and SRB, researchers can efficiently and accurately quantify the anti-proliferative potency of novel derivatives. The resulting IC50 values provide the critical data needed to perform structure-activity relationship (SAR) studies, select promising lead compounds for further optimization, and ultimately advance the most effective candidates toward preclinical development. This structured approach ensures that resources are focused on compounds with the highest potential to become next-generation cancer therapies.

References

- 1. ijcrt.org [ijcrt.org]

- 2. ijrpr.com [ijrpr.com]

- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. brainkart.com [brainkart.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 11. kosheeka.com [kosheeka.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. clyte.tech [clyte.tech]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. tiarisbiosciences.com [tiarisbiosciences.com]

- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 22. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Importance of IC50 Determination | Visikol [visikol.com]

- 27. ww2.amstat.org [ww2.amstat.org]

- 28. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Investigation of 2-Methyl-4-phenylpyrimidine as a Novel Drug Candidate

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3][4] Its inherent drug-like properties and versatile substitution patterns have led to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] This guide delineates a comprehensive, forward-looking preclinical development plan for a novel, under-investigated derivative: 2-Methyl-4-phenylpyrimidine. While direct research on this specific molecule is nascent, this document synthesizes established methodologies and insights from structurally related compounds to propose a rigorous pathway from chemical synthesis to a robust preclinical data package suitable for Investigational New Drug (IND) consideration. We will detail a strategic approach to synthesis, target validation, in vitro screening, in vivo efficacy evaluation, and ADMET profiling, providing researchers with a validated roadmap for unlocking the therapeutic potential of this promising chemical entity.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

Heterocyclic compounds are foundational to modern pharmacology, and among them, the pyrimidine ring is particularly prominent.[4] As a key component of nucleobases like cytosine, thymine, and uracil, its biocompatibility is well-established.[8] In synthetic medicinal chemistry, the pyrimidine core acts as a versatile scaffold, allowing for precise three-dimensional orientation of functional groups that can interact with a multitude of biological targets.[1][2] The introduction of a phenyl group, as in this compound, often enhances binding affinity to target proteins through hydrophobic and pi-stacking interactions, a common strategy in kinase inhibitor design.[9] Given the prevalence of pyrimidine derivatives in oncology, this investigation will proceed with the hypothesis that this compound possesses anticancer activity.[5][6][8]

This guide provides the essential scientific and logical framework for the systematic evaluation of this compound, from initial synthesis to preclinical candidate selection.

Synthesis and Characterization of this compound

A reliable and scalable synthetic route is the first critical step in the evaluation of a new chemical entity.[10] Based on established methods for the synthesis of 2,4-disubstituted pyrimidines, a convergent synthesis strategy is proposed.[11][12]

Proposed Synthetic Pathway

The most logical approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. Specifically, the reaction of benzoylacetone (1-phenyl-1,3-butanedione) with acetamidine hydrochloride is a well-precedented and efficient method for constructing the this compound core.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 11. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylpyrimidines

Abstract

The phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of phenylpyrimidine derivatives. We will delve into the nuanced effects of substituent modifications on both the phenyl and pyrimidine rings, examine common synthetic strategies, and explore the diverse range of biological targets modulated by this versatile core. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide the rational design of novel phenylpyrimidine-based therapeutics.

Introduction: The Phenylpyrimidine Core in Drug Discovery

The pyrimidine ring, a simple diazine, is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA.[2][3] Its inherent ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal scaffold for designing ligands that can effectively bind to biological targets.[1] The addition of a phenyl group creates the phenylpyrimidine core, a structure that has given rise to a vast array of compounds with significant therapeutic potential, including anticancer, anti-inflammatory, antifungal, and antiviral agents.[2][4][5]

The remarkable versatility of the phenylpyrimidine scaffold stems from its synthetic tractability and the distinct opportunities for structural modification at multiple positions. By strategically altering substituents on both the pyrimidine and phenyl moieties, chemists can fine-tune the molecule's electronic, steric, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics. This guide will systematically dissect these relationships to provide a clear roadmap for future drug design efforts.

General Synthetic Strategies

The construction of phenylpyrimidine libraries for SAR studies typically involves a convergent synthesis approach. A common and robust method is the Suzuki coupling reaction, which is used to introduce the phenyl group onto a pre-functionalized pyrimidine core. Other key reactions involve nucleophilic aromatic substitution to install various amine or alkoxy groups at the C2, C4, and C6 positions of the pyrimidine ring.

A generalized synthetic workflow often begins with the construction of a di- or tri-chlorinated pyrimidine, which serves as a versatile intermediate for sequential, site-selective substitutions.

Caption: Generalized synthetic workflow for phenylpyrimidine derivatives.

Core Structure-Activity Relationships (SAR) of Phenylpyrimidines

The biological activity of phenylpyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on both ring systems. The following sections dissect these relationships in detail.

Impact of Substitutions on the Phenyl Ring

The phenyl ring offers a large surface for modification, allowing for the optimization of interactions within the target's binding pocket and the modulation of physicochemical properties.

-

Halogen Substituents: The introduction of halogen atoms (F, Cl, Br) is a common strategy. Fluorine, in particular, can enhance binding affinity through favorable electrostatic interactions and can block metabolic oxidation, thereby improving pharmacokinetic profiles.[6] For example, in a series of antifungal CYP51 inhibitors, introducing a fluorine atom at the 3-position of the phenyl ring was found to be beneficial for activity.[5] Similarly, a 4-Cl atom on the phenyl ring was preferred for the antiproliferative activity of certain oxazolo[5,4-d]pyrimidines.[7]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and amines (-NR2) can significantly influence activity. In a study of anti-mycobacterial pyrazolo[1,5-a]pyrimidines, compounds with strong, amine-based electron donors on the phenyl ring exhibited the best activity.[6] However, the effect is highly context-dependent; in some anticancer series, a 4-methoxy group was found to be detrimental to activity.[7]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) can also modulate activity. Their impact is often related to altering the electronic character of the ring system to optimize binding or reactivity.

-

Bulky/Hydrophobic Groups: The addition of larger, hydrophobic groups can explore deeper pockets within the target protein. To further explore hydrophobic cavities in antifungal agents, the addition of aliphatic hydrocarbons was considered.[5]

Table 1: Representative SAR Data for Phenyl Ring Substitutions in Kinase Inhibitors

| Target Kinase | Phenyl Position | Substituent | Activity (IC50) | Reference |

|---|---|---|---|---|

| c-Src | 4' | -Cl | 25.5 µM | [8] |

| c-Src | 4' | -F | Enhanced Activity | [8] |

| BTK | 3' (on carbamoyl) | -CH3 | Potent Activity | [9] |

| VEGFR2 | 4' | -OCH3 | 0.33 µM | [7] |

| Wee1 | 6-phenyl | Various | Did not markedly alter preference over c-Src |[10] |

Impact of Substitutions on the Pyrimidine Ring

Modifications to the pyrimidine core are critical for establishing the primary interactions that anchor the molecule to its biological target.

-

C2 Position: This position is frequently substituted with anilino, heteroaryl, or morpholino groups. For kinase inhibitors, a 2-anilino moiety is a classic pharmacophore that often forms key hydrogen bonds in the ATP binding site.[10][11] In a series of anticancer agents, the best activity was achieved when the 2-heteroaryl group contained a nitrogen atom at the ortho-position relative to the pyrimidine core, likely to act as a hydrogen bond acceptor.[4]

-

C4 Position: The C4 position is a crucial handle for modulating potency and selectivity. It is often functionalized with various substituted amines.

-

Anilino Groups: Similar to the C2 position, anilino groups at C4 are pivotal for many kinase inhibitors.[9]

-

Fluoroalkylamino Groups: These groups have been successfully incorporated to enhance anticancer activity.[4]

-

N-phenylacrylamide Moiety: This specific pharmacophore is critical for the irreversible binding of certain inhibitors to Bruton's tyrosine kinase (BTK), where it forms a covalent bond with a cysteine residue.[9]

-

-

C5 Position: While this is the typical attachment point for the "phenyl" in phenylpyrimidines, other small alkyl or functionalized groups can be introduced, particularly in fused ring systems, to probe the local binding environment.[10]

-

C6 Position: Substituents at the C6 position can influence solubility and activity. A chloro group at this position is a common feature in many active series.[4] In other cases, incorporating a morpholino group has been shown to be beneficial for anti-inflammatory activity.[12]

Caption: Key SAR points on the phenylpyrimidine scaffold.

Biological Targets and Therapeutic Applications

The structural diversity of phenylpyrimidines allows them to target a wide range of biological molecules, leading to various therapeutic applications.

Kinase Inhibition and Anticancer Activity

Protein kinases are one of the most important classes of drug targets in oncology.[11] Phenylpyrimidines are exceptionally well-suited to function as ATP-competitive kinase inhibitors.

-

Bruton's Tyrosine Kinase (BTK): Phenylpyrimidine derivatives have been developed as potent BTK inhibitors for treating B-cell malignancies.[9] Compound 11g from one study, featuring a 3-methyl phenylcarbamoyl substituent, showed excellent inhibitory activity against BTK and anti-proliferative effects on leukemia cell lines.[9]

-

Src Family Kinases (SFKs): Src kinase is often overexpressed in tumors and plays a role in metastasis.[8] Pyrazolopyrimidine derivatives, which contain the phenylpyrimidine motif, have shown potent inhibitory activity against c-Src.[8][13][14]

-

Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are highly effective at inhibiting EGFR, a key driver in many cancers like non-small cell lung cancer.[15]

-

Other Kinases: Phenylpyrimidines have also been designed to inhibit Wee1, PI3K/mTOR, and various receptor tyrosine kinases, demonstrating their broad utility in cancer therapy.[10][11][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application

The Pyrimidine Nucleus: A Cornerstone of Modern Organic Synthesis and Drug Discovery

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, stands as a privileged scaffold in the landscape of organic chemistry and medicinal science.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its fundamental role in biological systems.[1][2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made pyrimidine and its derivatives a focal point for extensive research, leading to a vast array of applications in drug discovery, agrochemicals, and materials science.[1][2][3][4]

Pyrimidine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][5][6] This therapeutic potential is a direct consequence of the pyrimidine core's ability to engage in various biological interactions, often acting as a bioisostere for other functionalities or as a key pharmacophore. The amenability of the pyrimidine ring to diverse chemical modifications allows for the fine-tuning of its physicochemical and pharmacological properties, making it an indispensable tool for medicinal chemists in the quest for novel therapeutic agents.[6][7]

This comprehensive guide provides an in-depth exploration of the application of pyrimidine derivatives in organic synthesis. We will delve into key synthetic strategies for the construction and functionalization of the pyrimidine ring, supported by detailed, field-proven protocols. The underlying mechanistic principles and the rationale behind experimental choices will be elucidated to provide a deeper understanding of these powerful synthetic transformations.

Strategic Functionalization of the Pyrimidine Ring: A Chemist's Toolkit

The strategic introduction of diverse substituents onto the pyrimidine core is paramount for modulating its biological activity and physical properties. A number of powerful synthetic methodologies have been developed to achieve this, with transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization emerging as particularly robust and versatile approaches.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyrimidine derivatives has been particularly fruitful.[8][9][10] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast chemical space of functionalized pyrimidines.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between a halide (or triflate) and an organoboron compound.[8][11] In the context of pyrimidine chemistry, this reaction is widely employed to introduce aryl, heteroaryl, or alkyl groups onto the pyrimidine ring.[12][13]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrimidine

Materials:

-

Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated pyrimidine, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent and stir the reaction mixture at the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[12][13]

Causality and Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for its catalytic activity.

-

Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome.

-

Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like dioxane or DMF are commonly used.

-

Catalyst: The choice of palladium catalyst and ligand can influence the reaction efficiency and selectivity, particularly in cases of multiple reactive sites.[10]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrimidines.[11] These derivatives are valuable intermediates for further transformations and are also found in various biologically active compounds.

Protocol 2: Sonogashira Coupling of a Halogenated Pyrimidine with a Terminal Alkyne

Materials:

-

Halogenated pyrimidine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-2 mol%)

-

Base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the halogenated pyrimidine, palladium catalyst, and CuI.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-60 °C) and stir until completion, monitoring by TLC.

-

After cooling, dilute the reaction with an organic solvent and wash with saturated ammonium chloride solution, water, and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[11]

Causality and Experimental Choices:

-

Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: The base is necessary to deprotonate the terminal alkyne, forming the reactive acetylide species.

-

Solvent: Anhydrous solvents are crucial to prevent the quenching of the reactive intermediates.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aminopyrimidines.[8][11] These compounds are prevalent in pharmaceuticals due to the ability of the amino group to participate in hydrogen bonding and other key interactions with biological targets.[8]

Protocol 3: Buchwald-Hartwig Amination of a Halogenated Pyrimidine

Materials:

-

Halogenated pyrimidine (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 equiv)

-

Solvent (e.g., anhydrous toluene)

Procedure:

-

In a sealed tube under an inert atmosphere, combine the halogenated pyrimidine, amine, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent and heat the reaction mixture at the appropriate temperature (typically 100-120 °C).

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.[11]

Causality and Experimental Choices:

-

Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.

-

Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the starting materials.[14][15] The pyrimidine ring, being electron-deficient, is a suitable substrate for various C-H activation strategies.[14]

This method allows for the direct formation of a C-C bond between a C-H bond on the pyrimidine ring and an aryl halide.[11]

Protocol 4: Palladium-Catalyzed Direct C-H Arylation of a Pyrimidine Derivative

Materials:

-

Pyrimidine derivative (1.0 equiv)

-

Aryl bromide (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Pivalic acid (PivOH, 30 mol%)

-

Solvent (e.g., Dimethylacetamide - DMA)

Procedure:

-

To a microwave vial, add the pyrimidine derivative, aryl bromide, Pd(OAc)₂, and K₂CO₃.

-

Add anhydrous DMA and pivalic acid.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.[11]

-

Monitor the reaction progress by LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.[11]

Causality and Experimental Choices:

-

Pivalic Acid: Pivalic acid often acts as a proton shuttle and can facilitate the C-H activation step.

-

Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate and improve yields.

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles like pyrimidine, proceeding through a radical mechanism.[11]

Protocol 5: Minisci-Type C-H Alkylation of a Pyrimidine Derivative

Materials:

-

Pyrimidine derivative (1.0 equiv)

-

Carboxylic acid (as the alkyl source)

-

Silver nitrate (AgNO₃, as a catalyst)

-

Ammonium persulfate ((NH₄)₂S₂O₈, as an oxidant)

-

Solvent (e.g., acetonitrile/water)

Procedure:

-

Dissolve the pyrimidine derivative and carboxylic acid in the solvent mixture.

-

Add silver nitrate and ammonium persulfate.

-

Heat the reaction mixture (typically 60-80 °C) and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Causality and Experimental Choices:

-